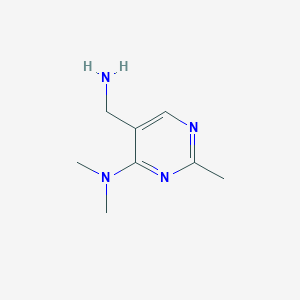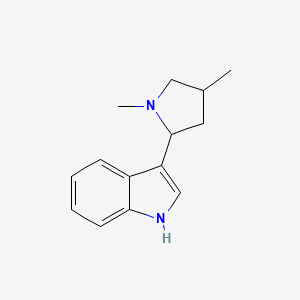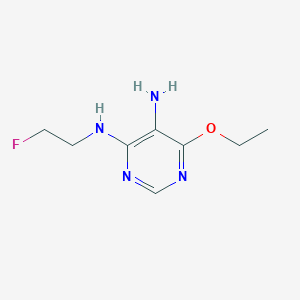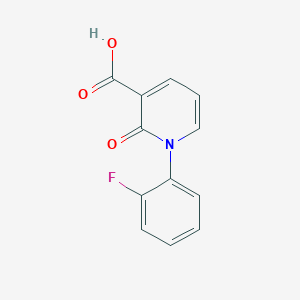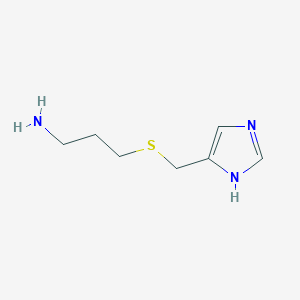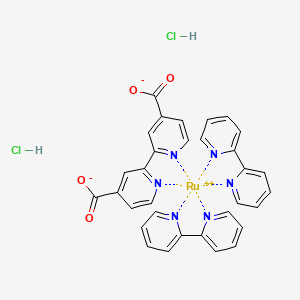
Bis(2,2'-bipyridyl)(4-carboxyl-2,2'-bipyridyl)ruthenium(II)dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride: is a coordination compound that features ruthenium as the central metal ion. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 4-carboxyl-2,2’-bipyridyl ligands. The reaction is carried out in an inert atmosphere to prevent oxidation of the ruthenium center. Common solvents used include ethanol or acetonitrile, and the reaction is often heated to facilitate ligand exchange .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands can be replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and heating.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield a variety of ruthenium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride is used as a photosensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and transfer electrons makes it an efficient component in solar energy conversion .
Biology and Medicine: The compound is also explored for its potential in biological imaging and as a therapeutic agent. Its luminescent properties allow for its use in tracking and imaging biological processes .
Industry: In the industrial sector, this ruthenium complex is used in catalysis, particularly in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable catalyst in various organic transformations .
Wirkmechanismus
The mechanism by which Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride exerts its effects is primarily through its ability to participate in electron transfer reactions. The ruthenium center can undergo oxidation and reduction, facilitating various chemical transformations. The compound’s photophysical properties also play a role in its function as a photosensitizer, where it absorbs light and transfers the energy to other molecules, initiating chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Tris(2,2’-bipyridyl)ruthenium(II) chloride: Another ruthenium complex with similar photophysical properties but different ligand coordination.
Bis(2,2’-bipyridyl)(4,4’-dicarboxyl-2,2’-bipyridyl)ruthenium(II) dichloride: Similar structure but with different functional groups on the bipyridyl ligands.
Uniqueness: Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride is unique due to the presence of the carboxyl group, which enhances its solubility and reactivity. This functional group also allows for better anchoring to surfaces, making it particularly useful in applications like DSSCs and catalysis .
Eigenschaften
Molekularformel |
C32H24Cl2N6O4Ru |
|---|---|
Molekulargewicht |
728.5 g/mol |
IUPAC-Name |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
SBFSVUWYOOVGDS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



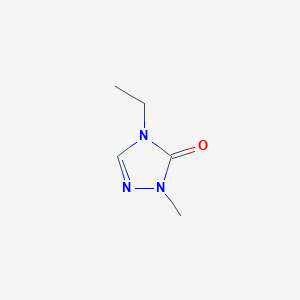

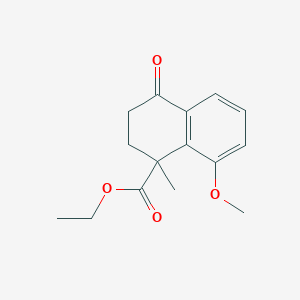
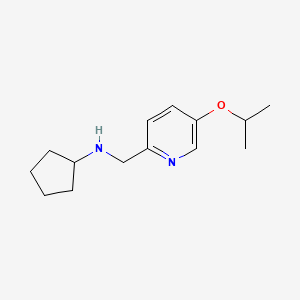
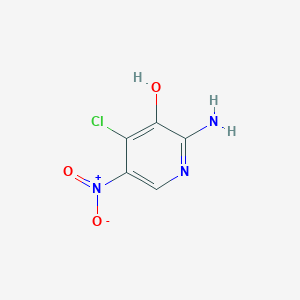
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
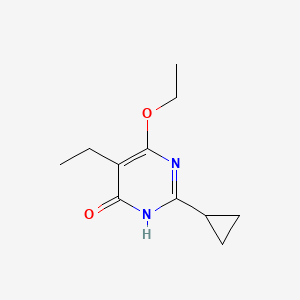
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
